molecular formula C20H24N2O3 B269043 N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)-3-methylbutanamide

Katalognummer B269043
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: KMKVKZITXQYYPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)-3-methylbutanamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It was first synthesized in 2012 and has gained popularity as a research chemical due to its potent agonistic activity towards CB1 and CB2 receptors.

Wirkmechanismus

MMB-2201 acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body and play a critical role in regulating various physiological processes. When MMB-2201 binds to these receptors, it triggers a series of biochemical and physiological responses that can affect mood, appetite, pain perception, and other physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-2201 are similar to those of other synthetic cannabinoids, including increased heart rate, blood pressure, and body temperature. It also has potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and other inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MMB-2201 is its potent agonistic activity towards CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its potent pharmacological effects also pose a significant risk for toxicity and adverse effects, which can limit its use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research on MMB-2201, including:
1. Further investigation of its potential therapeutic applications in the treatment of chronic pain, anxiety, and other medical conditions.
2. Exploration of its effects on the endocannabinoid system and its role in regulating various physiological processes.
3. Development of new synthetic cannabinoids with improved pharmacological properties and reduced risk of toxicity and adverse effects.
4. Investigation of the potential use of MMB-2201 as a research tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, MMB-2201 is a synthetic cannabinoid that has gained popularity as a research chemical due to its potent agonistic activity towards CB1 and CB2 receptors. It has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression. However, its potent pharmacological effects also pose a significant risk for toxicity and adverse effects, which can limit its use in laboratory experiments. Further research is needed to explore its potential therapeutic applications and its effects on the endocannabinoid system.

Synthesemethoden

MMB-2201 is synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This is then reacted with 3-methylbutanoyl chloride and aniline to form the desired product.

Wissenschaftliche Forschungsanwendungen

MMB-2201 has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has also been used in research to study the endocannabinoid system and its role in various physiological processes.

Eigenschaften

Produktname

N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)-3-methylbutanamide

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)12-19(23)21-16-6-8-17(9-7-16)22-20(24)13-15-4-10-18(25-3)11-5-15/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

KMKVKZITXQYYPJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Kanonische SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.